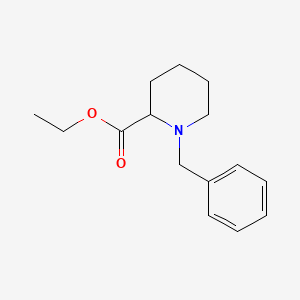

Ethyl 1-benzylpiperidine-2-carboxylate

Description

Structural Significance of the Piperidine (B6355638) Moiety in Organic Synthesis

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. solubilityofthings.comwikipedia.org This structural unit is of immense significance and is a prevalent feature in numerous pharmaceuticals and naturally occurring alkaloids. wikipedia.orgijnrd.org Piperidine derivatives are integral to medicinal chemistry and drug development, forming the core of many therapeutic agents. solubilityofthings.comijnrd.org The prevalence of the piperidine scaffold is demonstrated by its presence in over twenty classes of pharmaceuticals. nih.gov

The utility of the piperidine moiety stems from several key characteristics. The nitrogen atom within the ring confers basic properties, rendering it an effective nucleophile capable of participating in a wide array of chemical reactions, particularly in the formation of carbon-nitrogen bonds. solubilityofthings.com This reactivity, combined with the stable chair-like conformation of the six-membered ring, makes it an ideal scaffold for constructing complex, three-dimensional molecules. Its derivatives are widely used as intermediates in the synthesis of not only pharmaceuticals but also agrochemicals. solubilityofthings.comijnrd.org The ability to introduce various substituents onto the ring allows for fine-tuning of a molecule's biological activity and physical properties. solubilityofthings.com

Role of Ethyl 1-benzylpiperidine-2-carboxylate as a Key Synthetic Intermediate

This compound functions as a key intermediate in multi-step organic syntheses. Its structure contains several reactive sites that can be chemically modified, making it a valuable precursor for more complex molecular targets. The benzyl (B1604629) group on the nitrogen atom serves as a protecting group that can be removed under specific reaction conditions, such as catalytic hydrogenation, to yield the secondary amine. The ethyl ester functional group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

The synthesis of this compound itself can be achieved through methods such as the reductive amination of a precursor aldehyde with an amine. chemicalbook.com For instance, it can be synthesized from benzaldehyde (B42025) and ethyl pipecolinate. chemicalbook.com

While specific pathways detailing the extensive use of the 2-carboxylate isomer are proprietary or less documented in public literature, the utility of the closely related isomer, Ethyl 1-benzylpiperidine-4-carboxylate, provides a clear indication of its synthetic potential. The 4-carboxylate isomer is a documented key intermediate in the synthesis of new-generation narcotic analgesics, including remifentanil and other fentanyl analogues. researchgate.net In these synthetic routes, the N-benzylpiperidine ester core is assembled and subsequently modified. researchgate.netchemicalbook.comchemdad.com For example, a common synthetic approach involves the reaction of ethyl isonipecotate with benzyl chloride to produce Ethyl 1-benzylpiperidine-4-carboxylate. chemicalbook.comchemdad.com This intermediate then undergoes further reactions to build the final, pharmacologically active molecule. researchgate.netgoogle.com By analogy, this compound serves as a valuable precursor for creating a different substitution pattern on the piperidine ring, enabling the synthesis of a distinct range of complex chemical entities.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Benzaldehyde |

| Ethyl pipecolinate |

| Ethyl 1-benzylpiperidine-4-carboxylate |

| Remifentanil |

| Fentanyl |

| Ethyl isonipecotate |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14-10-6-7-11-16(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGHYUMBCGJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385555 | |

| Record name | Ethyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77034-34-5 | |

| Record name | Ethyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-benzylpiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of Ethyl 1 Benzylpiperidine 2 Carboxylate

Hydrolysis of the Carboxylate Ester

The ester functional group in ethyl 1-benzylpiperidine-2-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 1-benzylpiperidine-2-carboxylic acid, and ethanol (B145695). This transformation can be effectively achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolytic Pathways

Base-Mediated Hydrolytic Transformations

Base-mediated hydrolysis, also known as saponification, is another common method for converting this compound to its corresponding carboxylic acid. This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This reaction is generally irreversible as the resulting carboxylate ion is deprotonated under the basic conditions, which drives the equilibrium towards the products. Common bases used for this transformation include sodium hydroxide and potassium hydroxide in an aqueous or alcoholic solution. The reaction typically proceeds under milder conditions compared to acid-catalyzed hydrolysis.

Table 1: Comparison of Hydrolysis Conditions for Carboxylate Esters

| Condition | Reagents | Mechanism | Product |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by water | 1-Benzylpiperidine-2-carboxylic acid |

| Base-Mediated | OH⁻ (e.g., NaOH, KOH) | Nucleophilic attack by hydroxide ion on carbonyl carbon | Salt of 1-Benzylpiperidine-2-carboxylic acid |

Functional Group Modifications at the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring in this compound is a key site for functional group modifications. The most significant transformation at this position is the removal of the N-benzyl protecting group. This debenzylation is a crucial step in many synthetic routes to access the secondary amine, ethyl piperidine-2-carboxylate (ethyl pipecolinate).

A widely employed method for N-debenzylation is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a protic solvent like ethanol or methanol. Under these conditions, the benzyl (B1604629) group is cleaved, yielding toluene (B28343) as a byproduct and the desired secondary amine. This method is favored for its clean conversion and mild reaction conditions.

Alternative methods for N-debenzylation exist, though they are often more strenuous. For instance, the use of strong acid chlorides, such as α-chloroethyl chloroformate (ACE-Cl), followed by methanolysis, can also effect the removal of the benzyl group. However, catalytic hydrogenation remains the more common and efficient approach.

Chemical Derivatizations of the Benzyl Moiety

The benzyl group itself can undergo chemical modifications, primarily through electrophilic aromatic substitution reactions on the phenyl ring. The piperidine ring, being an alkyl substituent, acts as a weak activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that could be applied to the benzyl moiety include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, likely at the para position to minimize steric hindrance.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, could introduce alkyl or acyl groups onto the phenyl ring.

The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the other functional groups in the molecule.

Structure Reactivity and Molecular Interaction Analysis of Ethyl 1 Benzylpiperidine 2 Carboxylate Derivatives

Influence of Structural Modifications on Chemical Reactivity and Selectivity

Structural modifications of the ethyl 1-benzylpiperidine-2-carboxylate scaffold have a profound impact on the reactivity and selectivity of the molecule. These changes can be broadly categorized into modifications of the N-substituent, the piperidine (B6355638) ring itself, and the ester group at the C2 position.

Research into the synthesis of various regio- and diastereoisomers of closely related methyl substituted pipecolinates highlights the importance of the nitrogen substituent in directing chemical transformations. For instance, the choice between an N-benzyl and an N-Boc (tert-butyloxycarbonyl) protecting group can dictate the outcome of epimerization reactions. Under thermodynamic conditions, an N-benzyl group can facilitate the epimerization of a 2,3-disubstituted piperidine from a cis to a trans isomer to alleviate unfavorable 1,3-diaxial interactions. rsc.org Conversely, for a 2,4-disubstituted piperidine, an N-Boc group is more effective in driving the formation of the trans isomer, as the lowest energy conformation of the cis isomer is a twist-boat, while the trans isomer can adopt a more stable chair-like conformation with the 4-substituent in an equatorial position. rsc.org

The reactivity of the α-protons on the piperidine ring is also influenced by the nature of the N-substituent. In the Polonovski–Potier reaction of N-benzyl piperidine N-oxide, a clear trend is observed where the steric bulk of the acylating agent affects the regioselectivity of the elimination. acs.org This demonstrates that steric hindrance can be exploited to control the formation of specific iminium ion intermediates, which are precursors to further functionalization. acs.org

Furthermore, the substitution pattern on the piperidine ring itself is a key determinant of reactivity. The synthesis of a comprehensive set of 20 regio- and diastereoisomers of methyl-substituted pipecolinates was achieved through a combination of pyridine (B92270) hydrogenation, base-mediated epimerization, and directed lithiation-trapping, underscoring the diverse synthetic pathways available for creating structural variety. rsc.org The strategic choice of these methods allows for the selective introduction of substituents at various positions, which in turn modifies the electronic properties and steric accessibility of different parts of the molecule, thereby influencing its subsequent chemical reactions.

The following table summarizes the influence of different N-protecting groups on the outcome of epimerization for methyl substituted pipecolinates, providing insight into how such modifications can be used to control stereochemistry.

| N-Protecting Group | Substituent Pattern | Favored Epimerization Product | Rationale |

| Benzyl (B1604629) | 2,3-cis | 2,3-trans | Relief of 1,3-diaxial interaction in the chair conformation. rsc.org |

| Benzyl | 2,5-cis | 2,5-trans | Relief of 1,3-diaxial interaction in the chair conformation. rsc.org |

| Boc | 2,4-cis | 2,4-trans | The trans isomer can adopt a more stable chair conformation to avoid A(1,3) strain. rsc.org |

| Boc | 2,6-cis | 2,6-trans | Avoidance of A(1,3) strain between the Boc group and the 2-substituent. rsc.org |

Conformational Analysis of the Piperidine Ring and Its Substituents

In many piperidine derivatives, substituents prefer an equatorial orientation to avoid steric clashes with other ring atoms. For instance, in t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, the benzyl group and the aryl groups all occupy equatorial positions in the preferred chair conformation. ias.ac.in However, for 2-substituted phenyl-1-piperidines and N-acylpiperidines, there is a notable preference for the axial orientation of the 2-substituent. nih.govacs.org This preference is influenced by a phenomenon known as pseudoallylic strain, which arises from the partial double-bond character of the C–N bond in N-acylpiperidines. acs.org This strain dictates the axial orientation of the 2-substituent, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol favoring the axial conformer. acs.org For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored with a ΔG of -1.0 kcal/mol, in contrast to 1,2-dimethylpiperidine (B3055814) where the equatorial conformer is favored by 1.8 kcal/mol. nih.gov

The character of the nitrogen atom also plays a role in the conformational preference. An equatorial orientation of the 2-substituent is often associated with a more sp³-hybridized pyramidal nitrogen atom. nih.gov In contrast, when the 2-substituent is axial, the nitrogen lone pair can exhibit more sp² character.

The equilibrium between chair and twist-boat conformations has also been investigated. For N-acylpiperidines with a 2-substituent, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. acs.org The following table presents the calculated free energy differences (ΔG) for the equatorial-to-axial conformational change in different 2-methylpiperidine (B94953) derivatives, illustrating the influence of the N-substituent.

| Compound | ΔG (kcal/mol) for Equatorial → Axial | Favored Conformation |

| 1,2-Dimethylpiperidine | +1.8 | Equatorial nih.gov |

| 2-Methyl-1-phenylpiperidine | -1.0 | Axial nih.gov |

| N-acyl-2-methylpiperidines | up to -3.2 | Axial acs.org |

Stereochemical Considerations and the Role of Chiral Centers

This compound possesses a chiral center at the C2 position of the piperidine ring. The stereochemistry at this center, as well as any other chiral centers that may be introduced through structural modifications, has a significant impact on the molecule's properties and interactions. The ability to control the stereochemical outcome of reactions is therefore of paramount importance in the synthesis of specific isomers.

The stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines, which are structurally related to the piperidine core, has been demonstrated through multicomponent reactions. nih.gov These reactions can proceed with high diastereoselectivity, yielding single diastereoisomers with multiple stereogenic centers. nih.gov This highlights the potential for achieving stereocontrol in the synthesis of complex piperidine derivatives.

As previously discussed in section 4.1, the choice of N-substituent (e.g., benzyl vs. Boc) can be used to control the epimerization at chiral centers on the piperidine ring. rsc.org For example, in 2,3-disubstituted N-benzyl piperidines, the thermodynamically controlled epimerization of the cis isomer leads to the more stable trans isomer. rsc.org This is driven by the relief of steric strain, specifically the 1,3-diaxial interaction that would be present in the cis conformer. rsc.org This demonstrates how the interplay of substituents and their conformational preferences can be harnessed to direct the stereochemical outcome.

The development of synthetic methodologies that allow for the systematic synthesis of all possible stereoisomers of a given piperidine scaffold is crucial for exploring the full range of its chemical and physical properties. A comprehensive study on methyl-substituted pipecolinates has reported synthetic routes to all 20 possible regio- and diastereoisomers. rsc.org This was achieved by combining techniques such as the hydrogenation of substituted pyridines, which typically yields cis products, with subsequent controlled epimerization to access the corresponding trans isomers. rsc.org This systematic approach allows for a thorough investigation of how stereochemistry influences molecular shape and, consequently, molecular interactions.

Electronic and Steric Effects on Molecular Interactions

The molecular interactions of this compound derivatives are governed by a combination of electronic and steric effects. These effects determine how the molecule interacts with other molecules, including solvents, reagents, and biological targets.

Steric effects play a crucial role in dictating the preferred conformations and the accessibility of different parts of the molecule for chemical reactions. As mentioned in section 4.2, the preference for an axial orientation of a 2-substituent in N-acylpiperidines is a direct consequence of pseudoallylic strain, which is a type of steric interaction. acs.org This axial positioning, in turn, creates a unique three-dimensional shape and presents a distinct exit vector for the substituent, which can be important for its interaction with other molecules. acs.org

The steric bulk of reagents can also be used to control the selectivity of reactions. In the functionalization of N-benzyl piperidine, it was found that the steric volume of the acyl group in the acylating agent had a direct correlation with the endo-selectivity of the reaction. acs.org This indicates that by tuning the steric properties of the reactants, it is possible to direct the reaction pathway towards a desired product.

The interplay between steric and electronic effects is also evident in the context of SN2 reactions. While it is often assumed that bulky substituents increase steric repulsion and thus raise the activation barrier, energy decomposition analysis has shown that in some cases, steric repulsion is actually released in the transition state. acs.org The activation barrier is instead governed by a weakening of electrostatic attraction and a loss of attractive orbital interactions. acs.org This more nuanced understanding of steric and electronic contributions is essential for accurately predicting the reactivity and interaction profiles of complex molecules like this compound derivatives.

The following table provides a summary of key steric and electronic effects and their influence on the properties of N-benzylpiperidine derivatives.

| Effect | Description | Consequence |

| Pseudoallylic Strain | Steric repulsion between the N-substituent and a C2-substituent in N-acylpiperidines due to the partial double bond character of the amide C-N bond. | Promotes an axial orientation of the C2-substituent, influencing molecular shape. acs.org |

| 1,3-Diaxial Interaction | Steric repulsion between two axial substituents on a cyclohexane (B81311) or piperidine ring that are separated by one carbon atom. | Can be a driving force for conformational changes or epimerization to a more stable isomer. rsc.org |

| Inductive Effects | The transmission of charge through a chain of atoms, affecting the electron density at remote positions. | Substituents on the N-benzyl ring can alter the basicity of the piperidine nitrogen. |

| Steric Hindrance | The prevention or retardation of a chemical reaction due to the spatial bulk of substituents near the reaction center. | Can be used to control regioselectivity in reactions, as seen with bulky acylating agents. acs.org |

Mechanistic Investigations of Reactions Involving Ethyl 1 Benzylpiperidine 2 Carboxylate and Its Analogs

Elucidation of Reaction Pathways and Transition States

The formation of Ethyl 1-benzylpiperidine-2-carboxylate typically proceeds through the N-alkylation of Ethyl pipecolinate with a benzyl (B1604629) halide or through the reductive amination of a suitable precursor. The elucidation of the precise reaction pathways and the characterization of the associated transition states are paramount for a comprehensive understanding of these transformations.

One of the primary methods for synthesizing this compound is the iridium-catalyzed direct reductive amination of benzaldehyde (B42025) with ethyl pipecolinate. The reaction pathway is generally understood to proceed through a series of well-defined steps. Initially, the iridium catalyst activates the primary amine of ethyl pipecolinate, facilitating the condensation with benzaldehyde to form an iminium ion intermediate. This is followed by the iridium-hydride catalyzed reduction of the iminium ion to yield the final N-benzylated product.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of such reactions. These studies help in identifying the structures of intermediates and transition states, thereby providing a detailed picture of the reaction coordinate. For the iridium-catalyzed reductive amination, DFT calculations can model the initial coordination of the amine and aldehyde to the iridium center, the formation of the iminium intermediate, and the subsequent hydride transfer. The calculations can also predict the activation energies associated with each step, allowing for the identification of the rate-determining step.

In the context of N-alkylation of piperidines, computational studies have explored the transition states for C-H functionalization. While not directly the N-alkylation pathway, these studies provide insights into the reactivity of the piperidine (B6355638) ring. For instance, investigations into the deprotonation of N-Boc-piperidine have computationally determined the activation energies and the preferred stereochemistry of the resulting organolithium intermediate. Such studies highlight the importance of the conformational arrangement of the piperidine ring in the transition state.

The table below summarizes key computed parameters for transition states in related piperidine functionalization reactions, offering a glimpse into the energetic landscape of these transformations.

| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Key Feature of Transition State |

| Asymmetric Deprotonation | N-Boc-piperidine with i-PrLi-(-)-sparteine | DFT | Higher than N-Boc-pyrrolidine | Transfer of the thermodynamically least acidic α-hydrogen |

| endo-Cyclic α-Functionalization | N-benzyl piperidine N-oxide with PivCl | DFT (wB97XD/6-311++g(d,p)) | Lower energy for endo-TS | Elimination from the endo-cyclic α-C–H bond |

This data is based on computational studies of analogous systems and provides an inferred understanding of the transition states relevant to reactions involving substituted piperidines.

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalysts and reagents profoundly influences the reaction mechanism, efficiency, and selectivity in the synthesis of this compound.

Iridium-Catalyzed Reductive Amination:

In the iridium-catalyzed reductive amination, the iridium complex plays a central role in both the formation of the iminium intermediate and its subsequent reduction. A common catalytic system involves an iridium precursor, such as [Ir(cod)Cl]2 (bis(1,5-cyclooctadiene)diiridium(I) dichloride), in combination with a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh3).

The catalytic cycle is believed to commence with the formation of an active iridium-hydride species from the iridium precursor and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent). The phosphine ligand is crucial for stabilizing the iridium center and modulating its electronic and steric properties. The nature of the phosphine ligand can significantly impact the catalyst's activity and selectivity. For instance, bulky and electron-donating phosphines can enhance the catalytic activity in some reductive amination reactions.

The reaction mechanism likely involves the following key steps:

Formation of the active catalyst: The iridium precursor reacts with the phosphine ligand and the hydrogen source to generate a catalytically active iridium-hydride complex.

Iminium ion formation: The iridium catalyst can facilitate the condensation of ethyl pipecolinate and benzaldehyde to form an iminium ion, possibly through the activation of the amine.

Hydride transfer: The iridium-hydride species then transfers a hydride to the electrophilic carbon of the iminium ion. This step can occur either through an outer-sphere mechanism, where the hydride is transferred directly, or an inner-sphere mechanism, involving coordination of the iminium ion to the iridium center prior to hydride migration.

Product release and catalyst regeneration: The resulting N-benzylated product dissociates from the iridium center, and the catalyst is regenerated to re-enter the catalytic cycle.

The table below details the components of a typical catalytic system for the synthesis of this compound via reductive amination.

| Component | Chemical Name | Role in the Reaction |

| Catalyst Precursor | bis(1,5-cyclooctadiene)diiridium(I) dichloride | Source of the active iridium catalyst |

| Ligand | Triphenylphosphine | Stabilizes the iridium center and modulates its reactivity |

| Hydrogen Source | Hydrogen gas (H2) | Provides the hydride for the reduction step |

| Reactants | Ethyl pipecolinate, Benzaldehyde | Starting materials for the formation of the target molecule |

| Solvent | 2,2,2-Trifluoroethanol | Provides the reaction medium |

N-Alkylation with Benzyl Halides:

In the more traditional N-alkylation approach using benzyl bromide, the reaction typically proceeds via a nucleophilic substitution mechanism (SN2). Ethyl pipecolinate acts as the nucleophile, and benzyl bromide is the electrophile. A base, such as potassium carbonate (K2CO3), is often employed to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product. The role of the base is to deprotonate the piperidinium (B107235) salt formed after the initial alkylation, regenerating the neutral amine for further reaction or preventing catalyst inhibition in catalyzed versions.

Kinetic and Thermodynamic Studies of Chemical Processes

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of chemical reactions, offering deeper mechanistic insights. While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, principles from related systems can be applied for a qualitative understanding.

Kinetic Studies:

Kinetic studies of iridium-catalyzed reductive aminations often reveal the reaction's dependence on the concentrations of the catalyst, substrates, and hydrogen source. The rate law for such a reaction can be complex, reflecting a multi-step mechanism. Identifying the rate-determining step (RDS) is a key goal of kinetic analysis. In many transition-metal-catalyzed reactions, the RDS can be the oxidative addition, reductive elimination, or the migratory insertion step. For iridium-catalyzed reductive amination, the hydride transfer to the iminium ion or the regeneration of the active catalyst could potentially be rate-limiting.

Experimental approaches to determine the kinetics include monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined, leading to the formulation of an experimental rate law.

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes that occur during a reaction. The key parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The N-alkylation of a secondary amine like ethyl pipecolinate with benzyl bromide is generally an exothermic process (negative ΔH), as a stronger C-N bond is formed at the expense of a weaker C-Br bond. The reaction also typically leads to a small change in entropy. Since the reaction is usually spontaneous under standard conditions, the Gibbs free energy of the reaction (ΔG) is negative.

Computational chemistry provides a powerful tool for estimating the thermodynamic parameters of reactions. The table below presents hypothetical thermodynamic data for the N-benzylation of ethyl pipecolinate, based on general principles of similar reactions.

| Thermodynamic Parameter | Symbol | Plausible Value | Implication |

| Enthalpy of Reaction | ΔH | Negative | The reaction releases heat (exothermic). |

| Entropy of Reaction | ΔS | Near zero or slightly negative | The number of molecules in the system does not change significantly. |

| Gibbs Free Energy of Reaction | ΔG | Negative | The reaction is spontaneous under standard conditions. |

These values are illustrative and based on the general thermodynamic favorability of N-alkylation reactions. Precise experimental or high-level computational data for this specific reaction is required for a quantitative assessment.

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of ethyl 1-benzylpiperidine-2-carboxylate, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the ethyl ester moiety. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂) attached to the piperidine nitrogen are expected to show a singlet or a pair of doublets around δ 3.5-4.5 ppm. The protons on the piperidine ring will present as a complex series of multiplets in the δ 1.5-3.5 ppm range, with their specific chemical shifts and coupling constants being dependent on their axial or equatorial positions and their proximity to the substituents. The quartet and triplet of the ethyl ester group are anticipated at approximately δ 4.1 ppm and δ 1.2 ppm, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the ester is the most deshielded, appearing around δ 170-175 ppm. The aromatic carbons of the benzyl group are expected in the δ 127-140 ppm region. The benzylic carbon and the carbons of the piperidine ring will resonate in the δ 20-70 ppm range. The methylene (B1212753) and methyl carbons of the ethyl group are predicted to appear at approximately δ 60 ppm and δ 14 ppm, respectively.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~173 |

| Ar-C | - | ~138 (Quaternary) |

| Ar-CH | ~7.2-7.4 | ~127-129 |

| N-CH₂-Ph | ~3.5-4.5 | ~60 |

| Piperidine C2-H | ~3.0-3.3 | ~65 |

| Piperidine CH₂ | ~1.5-3.0 | ~22-55 |

| O-CH₂ | ~4.1 | ~61 |

| CH₃ | ~1.2 | ~14 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Advanced mass spectrometry techniques are crucial for determining the precise molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₅H₂₁NO₂), the expected exact mass is 247.15723 g/mol . chemsrc.com An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for identifying the compound in complex mixtures and for providing further structural information through fragmentation analysis (MS/MS). The fragmentation of the molecular ion of this compound would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the benzyl group, leading to characteristic fragment ions.

Interactive Table: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol chemsrc.com |

| Exact Mass | 247.15723 u |

| Common Adducts (HRMS) | [M+H]⁺, [M+Na]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum is expected to show characteristic absorption bands for the ester, the aromatic ring, and the aliphatic C-H bonds.

The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely be observed in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching of the benzyl group should appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and ethyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Interactive Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | ~1735-1750 (Strong) |

| Aromatic C-H | Stretch | ~3030-3100 (Medium) |

| Aliphatic C-H | Stretch | ~2850-2960 (Medium-Strong) |

| Aromatic C=C | Stretch | ~1450-1600 (Medium) |

| Ester (C-O) | Stretch | ~1000-1300 (Strong) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target.

While specific molecular docking studies exclusively featuring Ethyl 1-benzylpiperidine-2-carboxylate are not extensively documented in publicly available literature, research on analogous structures provides valuable insights into its potential interactions. For instance, studies on various derivatives of benzylpiperidine have been conducted to explore their inhibitory potential against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for energy. A relevant protein target's crystal structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis of the best-ranked pose would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.

For this compound, the benzyl (B1604629) group could engage in hydrophobic and pi-stacking interactions within a hydrophobic pocket of a binding site. The piperidine (B6355638) ring provides a rigid scaffold, and the ester group could act as a hydrogen bond acceptor. The outcomes of such studies are crucial for structure-activity relationship (SAR) analyses and for designing more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and energetic stability.

For this compound, DFT calculations could elucidate:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Electron Density and Electrostatic Potential: These calculations can map the electron density distribution, revealing electron-rich and electron-deficient regions. The electrostatic potential map highlights areas prone to electrophilic or nucleophilic attack, which is crucial for understanding reaction mechanisms.

Energetics: The total energy of different conformations can be calculated to determine their relative stabilities. This is particularly useful in conjunction with conformational analysis.

While specific DFT studies on this compound are scarce, research on similar heterocyclic compounds demonstrates the utility of these methods. For example, DFT has been used to study the electronic properties and reactivity of various quinoline (B57606) and benzodiazepine (B76468) derivatives. nih.govespublisher.com

| Computational Parameter | Predicted Information for this compound | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (reactivity towards electrophiles). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (reactivity towards nucleophiles). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | The measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | 3D map of charge distribution. | Predicts sites for electrophilic and nucleophilic attack. |

Conformational Landscape Exploration and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds and a flexible piperidine ring, leading to a complex conformational landscape.

Conformational Analysis aims to identify the stable low-energy conformations of a molecule. For the piperidine ring in this compound, the chair conformation is expected to be the most stable. The substituents—the benzyl group on the nitrogen and the ethyl carboxylate group at the 2-position—can adopt either axial or equatorial positions. Studies on related N-acylpiperidines suggest that steric and electronic effects, such as allylic strain, can influence this preference. nih.govacs.org The large benzyl group on the nitrogen atom is likely to have a significant impact on the conformational equilibrium of the piperidine ring.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would track the movements of all atoms based on a force field. This can reveal:

The relative populations of different conformers at a given temperature.

The flexibility of different parts of the molecule.

The interactions with solvent molecules.

Conformational changes that might occur upon binding to a target.

These simulations are computationally intensive but offer a realistic picture of the molecule's behavior in a biological environment.

In Silico Prediction of Reaction Outcomes and Selectivity

Computational chemistry can also be used to predict the outcomes of chemical reactions, including identifying likely products and predicting stereoselectivity or regioselectivity. For the synthesis of this compound, computational methods could be applied to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. This can help in understanding the mechanism of reactions such as the N-benzylation of ethyl pipecolinate.

Predict Selectivity: In cases where multiple products can be formed, computational models can predict the major product by comparing the activation energies of the competing pathways. For chiral molecules like this compound, this can extend to predicting enantioselectivity if a chiral catalyst is used.

While specific in silico reaction outcome predictions for the synthesis of this compound are not widely published, the synthesis route itself is known, often involving the reaction of ethyl pipecolinate with benzyl bromide. chemicalbook.com Computational studies could optimize reaction conditions (temperature, solvent) by providing a deeper mechanistic understanding.

Structural Feature Analysis via Computational Descriptors

A wide range of computational descriptors can be calculated to quantify various aspects of a molecule's structure and properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate these molecular properties with biological activity. nih.gov

For this compound, relevant descriptors would fall into several categories:

| Descriptor Category | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecule's composition. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecular graph. |

| Geometrical | Molecular Surface Area, Volume, Principal Moments of Inertia | Relate to the molecule's 3D shape and size. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic properties and reactivity. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Predict properties like solubility and membrane permeability. |

QSAR studies on related benzylpiperidine inhibitors of acetylcholinesterase have shown that descriptors like the dipole moment, HOMO energy, and molecular shape are significant in determining their inhibitory potency. nih.gov By calculating these descriptors for this compound, its potential biological activity could be preliminarily assessed and compared to known active compounds.

Applications As a Building Block in Complex Organic Synthesis

Precursor for Advanced Functionalized Piperidine (B6355638) Scaffolds

The structure of Ethyl 1-benzylpiperidine-2-carboxylate is inherently suited for creating a diverse library of substituted piperidines. The piperidine ring is a common core in many biologically active molecules and pharmaceuticals nbinno.com. This compound provides chemists with a ready-made scaffold that can be systematically and selectively modified at three key positions: the ester group, the piperidine ring, and the nitrogen substituent.

Ester Group Modification: The ethyl ester at the C-2 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into a wide range of amides through reaction with various amines. These transformations introduce new functionalities and connection points for building larger molecules.

N-Benzyl Group: The benzyl (B1604629) group serves a dual purpose. It acts as a robust protecting group for the piperidine nitrogen, preventing its participation in unwanted side reactions during the modification of other parts of the molecule. Subsequently, it can be selectively removed through catalytic hydrogenolysis to yield the secondary amine, which can then be functionalized with different substituents. Furthermore, the N-benzyl piperidine motif is a recognized pharmacophore in its own right, known to engage in beneficial cation-π interactions with protein targets nih.gov.

Ring Functionalization: The piperidine ring itself can be further elaborated, for instance, through reactions at the carbon alpha to the ester group.

The combination of these modifications allows for the generation of a multitude of advanced piperidine scaffolds from a single, accessible precursor.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents (Examples) | Resulting Functional Group |

|---|---|---|

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Ester Reduction | LiAlH₄, THF | Primary Alcohol |

| Amidation | R-NH₂, Heat or Coupling Agent | Amide |

Intermediate in the Synthesis of Diverse Heterocyclic Systems

Piperidine derivatives, particularly those with functional handles like esters, are invaluable building blocks for constructing more complex heterocyclic systems nbinno.com. This compound serves as an excellent intermediate for this purpose due to its bifunctional nature. The presence of both an amine (protected as a tertiary N-benzyl amine) and an ester within the same molecule allows it to be incorporated into larger heterocyclic frameworks.

Chemists can leverage the existing piperidine ring as a core component and build additional rings onto it. For example, the ester function can be elaborated into a chain that possesses another reactive group, which can then undergo an intramolecular cyclization to form a fused or spirocyclic heterocyclic system. The reliability and high purity of such intermediates are crucial for the success of these multi-step syntheses, ensuring reproducible and efficient creation of novel chemical entities for drug discovery and materials science nbinno.com.

Contribution to the Construction of Multi-Ring Molecular Architectures

The construction of multi-ring systems, which are characteristic of many natural products like alkaloids, often relies on strategic intramolecular cyclization reactions. This compound and its derivatives are well-suited for such synthetic strategies. The piperidine ring provides a rigid conformational anchor, while the functional groups offer the necessary reactivity to form new rings.

Several powerful ring-forming reactions can be envisioned using this scaffold:

Intramolecular Friedel-Crafts Acylation: The ester can be hydrolyzed to the carboxylic acid, converted to an acid chloride, and then reacted with the electron-rich phenyl ring of the benzyl group under Lewis acid catalysis to form a fused, multi-ring lactam.

Intramolecular Mannich Reaction: The carbon atom at the C-3 position of the piperidine ring could potentially participate in an intramolecular Mannich reaction with an aldehyde or imine functionality tethered to another part of the molecule, a key strategy used in the synthesis of bicyclic alkaloids nih.gov.

Dieckmann Condensation: By introducing a second ester functionality elsewhere in the molecule (e.g., onto the benzyl group or as a substituent on the piperidine ring), an intramolecular Dieckmann condensation can be employed to construct a new five- or six-membered ring fused to the original piperidine scaffold.

These strategies demonstrate the potential of this compound to serve as a foundational element in the assembly of complex, polycyclic molecular architectures.

Table 2: Potential Intramolecular Cyclization Strategies for Multi-Ring Systems

| Cyclization Strategy | Required Derivative Modification | Resulting Architecture |

|---|---|---|

| Friedel-Crafts Acylation | Hydrolysis of ester to acid, then conversion to acid chloride | Fused polycyclic lactam |

| Mannich Reaction | Introduction of an electrophile (e.g., iminium ion) tethered to the scaffold | Fused or bridged bicyclic amine |

Utilization in Ligand and Probe Development

The N-benzyl piperidine (N-BP) structural motif is a privileged scaffold widely used in drug discovery for the development of ligands that bind to biological targets nih.gov. This motif offers a combination of structural flexibility and three-dimensional complexity that is advantageous for optimizing interactions with protein binding pockets. This compound is a direct precursor to molecules designed for this purpose.

The N-BP fragment is known to fine-tune the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates nih.gov. The aromatic ring of the benzyl group can participate in crucial cation-π interactions with amino acid residues in a target protein, enhancing binding affinity nih.gov. The ester group at the C-2 position provides a convenient attachment point for linking the N-BP scaffold to other pharmacophores or for tethering fluorescent tags or biotin labels to create chemical probes for biological studies. For instance, novel N-benzyl substituted piperidine amides have been synthesized and evaluated as potential inhibitors of cholinesterases, demonstrating the direct application of this scaffold in the development of new therapeutic ligands researchgate.netptfarm.pl.

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthesis and Process Intensification

The chemical industry is increasingly focusing on environmentally benign and efficient manufacturing processes. For Ethyl 1-benzylpiperidine-2-carboxylate, future research is geared towards developing sustainable synthetic methods and intensifying existing processes to enhance efficiency and reduce waste.

One promising approach involves the direct reductive amination of benzaldehyde (B42025) and ethyl pipecolinate. Recent studies have demonstrated the efficacy of iridium-based catalysts in this transformation, achieving high yields under relatively mild conditions. Future innovations may focus on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron or copper-based systems. Furthermore, the use of green solvents, such as water or bio-derived solvents, is a key area of exploration to minimize the environmental impact of the synthesis.

Process intensification, which aims to develop smaller, more efficient, and safer production methods, is another critical research avenue. The application of flow chemistry to the synthesis of N-benzylpiperidines represents a significant advancement. Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and potentially leading to higher yields and purity. The integration of in-line purification and real-time monitoring techniques within a flow setup can further streamline the production of this compound, moving towards a fully automated and continuous manufacturing process.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Batch Synthesis | Catalytic Reductive Amination | Flow Chemistry Approach |

| Catalyst | Often stoichiometric reagents | Precious or base metals | Can be heterogeneous for easy separation |

| Solvent | Often volatile organic compounds | Greener solvent options explored | Reduced solvent volume, potential for solvent recycling |

| Efficiency | Lower space-time yield | Higher efficiency and selectivity | High space-time yield, continuous production |

| Safety | Handling of bulk hazardous materials | Improved safety with catalytic amounts | Enhanced safety with smaller reaction volumes |

| Sustainability | Higher waste generation | Reduced waste through higher atom economy | Potential for closed-loop systems with minimal waste |

Discovery of Novel Reactivity and Catalytic Applications

While this compound is primarily recognized as a synthetic intermediate, ongoing research is poised to uncover novel aspects of its reactivity and potential catalytic applications. The inherent functionalities of the molecule, including the tertiary amine, the ester group, and the benzyl (B1604629) moiety, provide multiple sites for chemical modification and exploration.

Future research may focus on the development of new transformations involving the activation of the C-H bonds within the piperidine (B6355638) ring, allowing for the introduction of new functional groups at specific positions. Such late-stage functionalization would provide rapid access to a diverse range of derivatives with potentially interesting biological or material properties.

Furthermore, the chiral nature of the C2 position in the piperidine ring suggests that this compound and its derivatives could serve as chiral ligands or organocatalysts in asymmetric synthesis. The nitrogen atom and the carbonyl group of the ester can act as coordination sites for metal centers, creating a chiral environment for catalytic transformations. Investigating the catalytic potential of this scaffold in reactions such as aldol (B89426) additions, Michael reactions, or asymmetric hydrogenations is a promising area for future exploration.

Advanced Computational Design and Predictive Modeling for Chemical Discovery

The integration of computational chemistry has become indispensable in modern chemical research, offering powerful tools for the design of new molecules and the prediction of their properties. For this compound, advanced computational design and predictive modeling are set to accelerate the discovery of new derivatives and applications.

Molecular docking and molecular dynamics simulations are being employed to explore the interactions of this compound derivatives with biological targets. These in-silico techniques can predict the binding affinity and mode of interaction of a ligand with a protein, guiding the design of new compounds with enhanced biological activity. For instance, computational studies on piperidine-based compounds have been used to design inhibitors for various enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be applied to a library of this compound derivatives. By correlating the structural features of the molecules with their biological activity or chemical reactivity, QSAR models can predict the properties of novel, unsynthesized compounds. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Table 2: Computational Approaches in the Study of Piperidine Derivatives

| Computational Method | Application in Piperidine Research | Relevance to this compound |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Design of derivatives with specific biological activities. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Understanding the stability and conformational changes upon binding. |

| QSAR Modeling | Establishing relationships between chemical structure and activity. | Predicting the properties of new derivatives to guide synthesis. |

| DFT Calculations | Investigating electronic structure and reaction mechanisms. | Elucidating reactivity and designing novel synthetic routes. |

Integration with High-Throughput Experimentation and Automation

The fields of high-throughput experimentation (HTE) and laboratory automation are revolutionizing the way chemical research is conducted. For this compound, these technologies offer the potential to rapidly screen for new reactions, optimize synthetic conditions, and synthesize large libraries of derivatives for biological screening.

Automated synthesis platforms, including robotic systems, can be programmed to perform a large number of reactions in parallel, varying substrates, reagents, and reaction conditions. This allows for the rapid exploration of the chemical space around the this compound scaffold. For example, a library of derivatives could be synthesized by reacting the parent molecule with a diverse set of building blocks in a high-throughput manner.

The integration of HTE with rapid analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, allows for the quick assessment of reaction outcomes. This "design-make-test-analyze" cycle can be significantly accelerated through automation, enabling researchers to quickly identify promising new compounds and synthetic routes. The application of these automated workflows will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives in various fields of chemical science.

Q & A

Q. How can researchers ensure ethical reporting of synthetic methodologies in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental procedures, characterization data, and hazard warnings. For novel compounds, provide HRMS, elemental analysis, and 2D NMR (HSQC, HMBC) to confirm purity and structure. Cite negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.